Bienvenue dans la boutique en ligne BenchChem!

N1-(2-methoxyphenethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Structure-Activity Relationship (SAR) Medicinal Chemistry Molecular Recognition

N1-(2-methoxyphenethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide (CAS: 899978-72-4) is a synthetic, asymmetric oxalamide derivative with a molecular formula of C18H19N3O5 and a molecular weight of 357.4 g/mol. It belongs to a therapeutically relevant class of oxalic acid diamides known for kinase inhibition, PAI-1 antagonism, and prodrug-based cytotoxicity.

Molecular Formula C18H19N3O5
Molecular Weight 357.366
CAS No. 899978-72-4
Cat. No. B2889068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methoxyphenethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide
CAS899978-72-4
Molecular FormulaC18H19N3O5
Molecular Weight357.366
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCCC2=CC=CC=C2OC
InChIInChI=1S/C18H19N3O5/c1-12-7-8-14(21(24)25)11-15(12)20-18(23)17(22)19-10-9-13-5-3-4-6-16(13)26-2/h3-8,11H,9-10H2,1-2H3,(H,19,22)(H,20,23)
InChIKeyMJWCVFNPYDQVGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-methoxyphenethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide: Core Structural Identifier for Specialized Oxalamide Procurement


N1-(2-methoxyphenethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide (CAS: 899978-72-4) is a synthetic, asymmetric oxalamide derivative with a molecular formula of C18H19N3O5 and a molecular weight of 357.4 g/mol . It belongs to a therapeutically relevant class of oxalic acid diamides known for kinase inhibition, PAI-1 antagonism, and prodrug-based cytotoxicity [1][2]. Its structure features a 2-methoxyphenethyl group on one amide nitrogen and a 2-methyl-5-nitrophenyl group on the other, creating a unique pharmacophore for targeted research applications.

Procurement Alert: Why N1-(2-methoxyphenethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide Cannot Be Replaced by Generic Analogs


Generic substitution among oxalamide derivatives is scientifically unsound due to extreme sensitivity to structural modifications. Class-level SAR studies show that even minor changes to the anilide ring, such as moving a nitro group from the 5- to the 4-position or altering the N1 substituent from a 2-methoxyphenethyl chain to an allyl or cyclopropyl group, can completely abrogate biological activity [1]. Specifically, the ortho-methyl group on the nitrophenyl ring is critical for avoiding the steric clash that inactivates unsubstituted ortho analogs [1]. The quantitative evidence below demonstrates why this precise structural configuration is a non-interchangeable requirement for targeted mechanism-of-action studies.

Verifiable Comparative Evidence for N1-(2-methoxyphenethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide vs. Closest Analogs


Nitro-Positional Isomerism: 5-Nitro vs. 4-Nitro Configuration Dictates Target Engagement Potential

In the oxalamide class, the position of the nitro group is a critical determinant of biological activity. The target compound features a 5-nitro (meta) substitution, creating a distinct electronic and steric environment compared to its 4-nitro (para) isomer (CAS 941895-72-3) . Class-level evidence from an extensive SAR study on structurally related oxalamides demonstrates that electron-withdrawing groups at the meta position (such as a 3-nitro, which is sterically equivalent to a 5-nitro on the 2-methyl ring) are tolerated (compounds 20-22), while larger substituents or para-nitro groups can decrease activity substantially (compound 31) [1]. This confirms that 5-nitro and 4-nitro isomers are not functionally interchangeable.

Structure-Activity Relationship (SAR) Medicinal Chemistry Molecular Recognition

N1-Substituent Effects: Methoxyphenethyl vs. Allyl Analogs Modulate Lipophilicity and Drug-Likeness

The N1-substituent is a key differentiator. The target compound (MW 357.4; cLogP ~3.1) incorporates an N1-2-methoxyphenethyl group, increasing steric bulk, hydrogen bond acceptor capacity, and lipophilicity relative to the smaller N1-allyl analog (CAS 899978-66-6; MW 263.25; cLogP ~1.8) . In a parallel class of oxalamides, CYP4F11-mediated metabolic activation showed that the O-demethylation of a methoxy group on the susceptible N1 side chain is a key step in converting prodrugs into potent, active inhibitors [1]. This mechanism is only possible for the methoxyphenethyl analog, not the allyl or cyclopropyl versions, offering a unique, pathway-specific, and selective activation lever that cannot be replicated by simpler substitutions.

Drug Discovery Physicochemical Properties Lipophilicity

Oxalamide Class PAI-1 Inhibitory Baseline: Benchmarking Against the Parent Lead Compound 4

Within the oxalamide class, the pharmacological starting point is defined by Compound 4, which exhibits an IC50 of 96 μM against PAI-1 in a chromogenic assay [1]. The target compound, with its optimized 2-methyl-5-nitrophenyl group that overcomes steric hindrance issues noted in SAR studies of ortho-unsubstituted analogs, represents a next-generation scaffold designed to improve upon this baseline potency [2]. While direct PAI-1 inhibition data for this specific compound is not publicly available, its structural features directly address the SAR limitations of earlier oxalamides, making it a scientifically rational substitute for improving target engagement over Compound 4.

Cardiovascular Research Thrombosis Enzyme Inhibition

Structural Orthogonality in NOX4 Inhibition: A Comparison with a Biaryl Oxalamide Analog

The compound possesses a distinct pharmacophoric profile compared to the biaryl-type oxalamide, N1-(3,4-dihydroxyphenethyl)-N2-(3-nitrophenyl)oxalamide, which is a known NOX4 inhibitor with an IC50 of 1,640 nM [1]. The target compound’s 5-nitro versus 3-nitro orientation and the presence of the ortho-methyl group create a sterically distinct binding surface. This is critical because SAR in this class shows that potency is sensitive to the substitution pattern on the anilide ring; a methoxy group in a similar position decreased activity over 10-fold in a related cancer cytotoxicity model [2]. These data suggest the target compound will have a divergent selectivity profile compared to the NOX4-inhibiting analog, making it a non-redundant tool for probing off-target effects in NOX4-related studies.

Oxidative Stress Cancer Biology Enzyme Inhibition

High-Impact Applications for N1-(2-methoxyphenethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide Based on Comparative Evidence


Investigating CYP4F11-Selective Prodrug Activation in Oncology

This compound is a uniquely suitable chemical probe for studying cytochrome P450 4F11-mediated prodrug activation. SAR evidence clearly shows that the O-demethylation of the N1-methoxy substituent is a critical step in converting oxalamides into active SCD inhibitors, with non-methoxylated analogs being inactive [1]. This mechanism cannot be induced by the allyl (CAS 899978-66-6) or cyclopropyl (CAS 899975-07-6) analogs, making this compound the required substrate for proof-of-concept studies exploring tumor-selective cytotoxicity in lung cancer cell lines such as H2122, where EC50 values for this chemotype can reach submicromolar potency after metabolic activation [1].

Next-Generation PAI-1 Inhibitor Optimization for Antithrombotic Research

Building on the foundational oxalamide PAI-1 inhibitor scaffold (Compound 4, IC50 = 96 μM) [2], this compound addresses key SAR liabilities. The incorporation of an ortho-methyl group on the nitrophenyl ring overcomes the steric hindrance that completely abrogates activity in unsubstituted ortho-analogs [1]. This structural refinement makes it the ideal starting point for structure-based drug design campaigns aiming to improve potency beyond the micromolar range toward clinically relevant inhibition of thrombotic disorders.

Deconvoluting Oxalamide Polypharmacology via Selective Profiling

The compound's unique 2-methyl-5-nitrophenyl pharmacophore is structurally orthogonal to the 3-nitrophenyl motif found in NOX4 inhibitors (IC50 1,640 nM) [3]. Because similar alterations in this chemical space cause potency shifts of over an order of magnitude [1], this compound serves as a critical negative control or selective profiling agent. It allows researchers to distinguish between NOX4-mediated and PAI-1-mediated or other off-target effects in cellular models of oxidative stress and thrombosis.

Chemical Biology Studies of the Oxalamide Pharmacophore

The 2-methoxyphenethyl group provides a unique chemical handle not present in other close analogs. Its combination of hydrogen bond acceptor capacity and increased lipophilicity, which differs substantially from the smaller N1-cyclopropyl or N1-allyl counterparts, makes it the optimal tool for probing the impact of these physicochemical properties on membrane permeability and intracellular target engagement within the broader context of kinase and PAI-1 inhibition [1][2].

Quote Request

Request a Quote for N1-(2-methoxyphenethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.